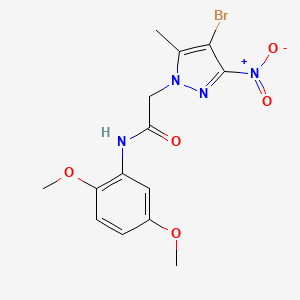![molecular formula C21H15BrN4O B6008687 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B6008687.png)
4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone, also known as BHQ, is a chemical compound that has gained attention in scientific research due to its potential use in cancer treatment. BHQ belongs to the family of hydrazones, which are organic compounds that contain a hydrazone functional group (-NN=CH-).
Wirkmechanismus
The mechanism of action of 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone involves the inhibition of various signaling pathways that are involved in cell growth and survival. 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been shown to inhibit the PI3K/Akt/mTOR pathway, which is commonly activated in cancer cells and promotes cell growth and survival. 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone also inhibits the NF-κB pathway, which is involved in inflammation and cell survival. By inhibiting these pathways, 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone induces apoptosis in cancer cells and prevents their proliferation.
Biochemical and Physiological Effects:
4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell migration and invasion, and antioxidant properties. 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has also been shown to inhibit the expression of genes that are involved in cell growth and survival, such as Bcl-2 and survivin. In addition, 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been shown to increase the expression of genes that are involved in apoptosis, such as caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is its potential use in cancer treatment, particularly in the inhibition of tumor growth. 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been shown to be effective in vitro and in vivo, and its mechanism of action has been well-studied. However, one limitation of 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is its toxicity, which can limit its use in clinical settings. 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has also been shown to have limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the toxicity of 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone in more detail, particularly in animal models. In addition, further studies are needed to investigate the potential use of 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, more research is needed to explore the potential use of 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone in the treatment of other diseases, such as neurodegenerative diseases.
Synthesemethoden
4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone can be synthesized through a multistep process that involves the reaction of 2-(4-bromophenyl)quinazolin-4-one with hydrazine hydrate and 4-hydroxybenzaldehyde. The reaction takes place in the presence of a catalyst and under reflux conditions. The resulting product is 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone, which can be purified through recrystallization. The synthesis of 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been reported in several scientific publications, and the purity and yield of the compound can be optimized through modifications of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been studied for its potential use in cancer treatment, particularly in the inhibition of tumor growth. 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has also been shown to inhibit the migration and invasion of cancer cells, which are important factors in metastasis. In addition, 4-hydroxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its antioxidant properties.
Eigenschaften
IUPAC Name |
4-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O/c22-16-9-7-15(8-10-16)20-24-19-4-2-1-3-18(19)21(25-20)26-23-13-14-5-11-17(27)12-6-14/h1-13,27H,(H,24,25,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLDKBEVONTOR-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)NN=CC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)Br)N/N=C/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6008618.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide](/img/structure/B6008626.png)
![2-[(4-fluorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6008628.png)


![1-{1-[3-(4-fluorophenyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6008662.png)
![N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6008672.png)
![N-(1-methyl-4-piperidinyl)-5-[1-(2-pyridinylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6008677.png)
![2-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6008680.png)
![1-(4-chlorophenyl)-N-({1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6008681.png)
![(1-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)(3-pyridinyl)methanone](/img/structure/B6008684.png)
![5-cyclopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6008695.png)
